molecular formula C18H20ClN5O5 B13885162 (2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13885162
M. Wt: 421.8 g/mol
InChI Key: WUCQGGOGHZRELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenyl)ethoxy]adenosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group attached to an ethoxy chain, which is further linked to an adenosine moiety. The compound is known for its interaction with adenosine receptors, particularly the A2A receptor, making it a subject of research in pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)ethoxy]adenosine typically involves the reaction of 4-chlorophenylethanol with adenosine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures around 80-100°C

The reaction proceeds through the formation of an intermediate, which is then purified and crystallized to obtain the final product .

Industrial Production Methods

Industrial production of 2-[2-(4-Chlorophenyl)ethoxy]adenosine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)ethoxy]adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Chlorophenyl)ethoxy]adenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)ethoxy]adenosine involves its binding to adenosine receptors, particularly the A2A receptor. This binding activates G-proteins, which in turn activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels result in various downstream effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromophenyl)ethoxy]adenosine
  • 2-[2-(4-Methylphenyl)ethoxy]adenosine
  • 2-[2-(4-Fluorophenyl)ethoxy]adenosine

Uniqueness

2-[2-(4-Chlorophenyl)ethoxy]adenosine is unique due to its specific interaction with the A2A receptor, which distinguishes it from other similar compounds. The presence of the chlorophenyl group enhances its binding affinity and selectivity towards the A2A receptor, making it a valuable compound in pharmacological research .

Properties

IUPAC Name

2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQGGOGHZRELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.